molecular formula C20H12NNaO7S B12701236 Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate CAS No. 83804-03-9

Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate

Cat. No.: B12701236
CAS No.: 83804-03-9
M. Wt: 433.4 g/mol
InChI Key: XRJQTPJBHNHQGO-UHFFFAOYSA-M
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Description

Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate (CAS 145-48-2), also known as sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, is an anthraquinone derivative with a molecular formula of C₁₄H₈O₇S and a molecular weight of 320.27 g/mol . Structurally, it features a sulfonate group at the 2-position of the anthraquinone core and hydroxyl groups at the 1- and 4-positions (Scheme 4) .

This compound is synthesized via sulfonation of 1,4-dihydroxy-9,10-anthraquinone (quinizarin) . It exhibits light sensitivity due to the reactive quinone moiety, requiring storage in dark conditions . Electrochemically, it undergoes diffusion-controlled one-electron reduction in aqueous media, generating two reduction peaks: one for quinone reduction and another for hydrogen evolution at acidic pH . Its metal complexes, such as the Ni(II) complex (Na₂[Ni(NaLH)₂Cl₂]·2H₂O), show enhanced biochemical activity, including DNA intercalation via competitive binding with ethidium bromide, mimicking anthracycline anticancer drugs .

Applications include use as a cost-effective dye and a structural analogue for studying anthracycline-like bioactivity .

Properties

CAS No.

83804-03-9

Molecular Formula

C20H12NNaO7S

Molecular Weight

433.4 g/mol

IUPAC Name

sodium;2-[(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino]benzenesulfonate

InChI

InChI=1S/C20H13NO7S.Na/c22-14-9-13(21-12-7-3-4-8-15(12)29(26,27)28)20(25)17-16(14)18(23)10-5-1-2-6-11(10)19(17)24;/h1-9,21-22,25H,(H,26,27,28);/q;+1/p-1

InChI Key

XRJQTPJBHNHQGO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes, where the reactants are mixed in reactors under specific conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound features an anthraquinone moiety linked to a benzenesulphonate group via an amino connection. Its unique structure contributes to its chemical reactivity and functional properties, making it valuable in different applications.

Chemistry

In organic synthesis, Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate serves as a reagent due to its distinctive reactivity. It can facilitate various reactions, including:

  • Dye synthesis : It is used in the production of vibrant dyes and pigments.
  • Catalysis : The compound can act as a catalyst in specific chemical reactions.

Biology and Medicine

This compound is particularly significant in biological research:

  • Staining agent : It is employed as a staining agent for cellular components, especially in histological studies. Its ability to bind to specific cellular structures allows for enhanced visualization under microscopy.
    Application AreaSpecific Use
    HistologyStaining nuclei and cellular components
    CytologyVisualizing cellular structures
  • Pharmaceuticals : Due to its stability and reactivity, it is utilized in the development of certain pharmaceuticals.

Industrial Applications

In industry, this compound finds use in:

  • Dyes and pigments : Its vibrant color makes it suitable for dyeing textiles and other materials.
  • Chemical manufacturing : It plays a role in the synthesis of other chemical products.

Case Study 1: Histological Staining

A study evaluated the effectiveness of this compound as a histological stain. The results demonstrated that the compound provided clear differentiation of cellular structures compared to traditional stains.

Case Study 2: Dye Production

In an industrial setting, the compound was utilized to produce a new line of synthetic dyes. The resulting dyes exhibited high stability and vibrant colors suitable for various applications in textiles.

Mechanism of Action

The mechanism of action of Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The anthraquinone moiety plays a crucial role in its binding affinity and staining properties .

Comparison with Similar Compounds

Structural and Functional Analogues

Quinizarin (1,4-Dihydroxy-9,10-anthraquinone)

  • Structure : Lacks the sulfonate group at the 2-position.
  • Electrochemical Behavior : Shows a single reduction peak in cyclic voltammetry, unlike its sulfonated derivative, which exhibits two peaks .
  • Applications : Primarily used as a dye precursor; lacks the solubility and biochemical relevance of sulfonated derivatives .

Sodium Quinizarin-2-sulphonate

  • Structure: Identical to the target compound but without the amino-benzenesulphonate substituent.
  • DNA Interaction: No reported DNA intercalation, highlighting the critical role of the amino group in bioactivity .

Metal Complexes

Ni(II) Complex (Na₂[Ni(NaLH)₂Cl₂]·2H₂O)
  • Redox Properties : Diffusion-controlled one-electron reduction at physiological pH, with improved redox stability compared to the free ligand .
Cu(II) Complex
  • Redox Properties : Exhibits a single reversible reduction peak in dimethylformamide (DMF), contrasting with the two peaks of the Ni(II) complex .

Advanced Derivatives

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate (CAS 83027-38-7)
  • Structure: Additional sulfonated phenylamino groups at positions 5 and 8 (molecular weight: 868.83 g/mol) .
  • Properties : Zwitterionic surfactant with superior solubility and masking abilities .
  • Applications : Specialized dyeing processes; biodegradable but poses environmental risks to aquatic systems .
Sodium 4,8-Diamino-9,10-dihydro-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulphonate (CAS 55694-11-6)
  • Structure: Amino and hydroxyphenyl substituents enhance molecular complexity .
  • Applications : Likely used in high-specificity dyeing or biomedical research due to increased functional groups .

Comparative Data Tables

Table 1: Molecular and Electrochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Reduction Peaks Key Application Reference
Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate C₁₄H₈O₇S 320.27 2 Dye, DNA studies
Ni(II) Complex (Na₂[Ni(NaLH)₂Cl₂]·2H₂O) C₂₈H₂₀Cl₂N₂NiO₁₄S₂ 794.90 1 Anthracycline analogue
Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-...-sulphonate C₃₆H₃₅N₂Na₃O₁₃S₃ 868.83 N/A Surfactant, dye

Key Differentiators

  • Bioactivity: The amino group in the target compound enables DNA interaction, absent in non-aminated analogues .
  • Metal Complexation : Ni(II) and Cu(II) complexes exhibit divergent redox behaviors, influencing their biochemical utility .
  • Economic Viability: The target compound and its complexes are cost-effective alternatives to anthracyclines .

Biological Activity

Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is derived from anthraquinone compounds. Its structure includes hydroxyl groups that contribute to its reactivity and biological interactions. The compound can be represented structurally as follows:

C14H11NNaO5S\text{C}_{14}\text{H}_{11}\text{N}\text{NaO}_{5}\text{S}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can help protect cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that anthraquinone derivatives exhibit antimicrobial effects against various pathogens.
  • Anticancer Potential : Some studies suggest that compounds related to this structure may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound in vitro. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests a protective effect against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains. It exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics. This highlights its potential as an alternative therapeutic agent in treating bacterial infections.

Case Study 3: Anticancer Properties

Research focusing on the anticancer effects revealed that this compound effectively induced apoptosis in human breast cancer cell lines. Flow cytometry analyses indicated increased levels of apoptotic markers in treated cells.

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